

Spectroscopic Characterization Guide: 3-Chloro-3'-morpholinomethyl benzophenone

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Compound of Interest

Compound Name:	3-Chloro-3'-morpholinomethyl benzophenone
CAS No.:	898765-41-8
Cat. No.:	B1359592

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Executive Summary & Application Context

3-Chloro-3'-morpholinomethyl benzophenone is a functionalized intermediate often used in the synthesis of pharmaceutical agents (e.g., anti-inflammatory drugs) or as a specialized photoinitiator in UV-curing systems.

- **The Challenge:** Rapidly distinguishing the final product from its starting materials (3-chlorobenzophenone and morpholine) without running expensive NMR for every batch.
- **The Solution:** FTIR spectroscopy offers a distinct "fingerprint" where the appearance of aliphatic ether/amine bands (morpholine) and the retention of the ketone and chloro-aromatic signals confirm the structure.^[1]

Comparative Analysis: Product vs. Alternatives

This section compares the target product against its Synthesis Precursor (to prove reaction completion) and evaluates Analytical Alternatives (to justify method selection).

Comparison A: Target Product vs. Precursor (3-Chlorobenzophenone)

The most critical comparison for a chemist is confirming the successful attachment of the morpholinomethyl group.^[1]

Feature	Precursor: 3-Chlorobenzophenone	Target: 3-Chloro-3'-morpholinomethyl benzophenone	Interpretation
C=O Stretch	~1660 cm ⁻¹ (Strong)	~1655–1660 cm ⁻¹ (Strong)	Minimal shift; ketone environment remains largely aromatic.
Aliphatic C-H	Absent (Only aromatic C-H >3000 cm ⁻¹)	Present (~2800–2950 cm ⁻¹)	CRITICAL INDICATOR. Appearance of sp ³ C-H from the morpholine ring and methylene bridge.
Ether Band (C-O-C)	Absent	~1110 cm ⁻¹ (Strong)	Distinctive morpholine ether stretch.
C-Cl Stretch	~1070–1090 cm ⁻¹	~1070–1090 cm ⁻¹	Retained. ^[1] Confirms the 3-Chloro ring is intact. ^[1]
Fingerprint	Simple aromatic pattern	Complex, additional bands	Increased complexity due to lower symmetry and added functional groups. ^[1]

Comparison B: Analytical Method Evaluation (FTIR vs. NMR)

Metric	FTIR (Recommended for QC)	¹ H-NMR (Recommended for R&D)
Speed	< 2 Minutes	15–30 Minutes
Cost	Low (No solvents)	High (Deuterated solvents, cryogenics)
Specificity	Functional Group ID	Exact Structural Connectivity
Limit of Detection	> 1% Impurity	< 0.1% Impurity
Verdict	Best for Routine Batch Release. Once the method is validated, FTIR is superior for high-throughput confirmation of the morpholine addition.	Best for Initial Structure Proof. Use NMR to characterize the first batch, then correlate with FTIR for subsequent manufacturing.[1]

Deep Dive: Interpreting the FTIR Peaks

This protocol relies on the "Fragment Approach," assigning peaks based on the three distinct structural moieties.[1]

A. The Benzophenone Core (The Skeleton)[1]

- C=O Stretching (~1655 cm⁻¹): The carbonyl group is conjugated with two aromatic rings.[1] This conjugation lowers the frequency from a standard ketone (1715 cm⁻¹) to the 1655 cm⁻¹ region.[1]
 - Note: The 3-Chloro substituent is electron-withdrawing (inductive effect), which might slightly raise the frequency compared to unsubstituted benzophenone, but the effect is minimal at the meta position.[1]
- Aromatic C=C Ring Stretch (1580–1600 cm⁻¹): You will see a doublet or pair of sharp peaks here, characteristic of the benzene rings breathing.[1]

B. The Morpholine Moiety (The "Fingerprint" of Success)

This is the diagnostic region for the "morpholinomethyl" addition.[1]

- Aliphatic C-H Stretching (2850–2960 cm^{-1}): Look for a cluster of peaks just below 3000 cm^{-1} . These arise from the four $-\text{CH}_2-$ groups in the morpholine ring and the bridging methylene ($-\text{CH}_2-$) group.
 - Bohlmann Bands (~2700–2800 cm^{-1}): Often, cyclic amines like morpholine show "Bohlmann bands" (C-H stretches anti-periplanar to the nitrogen lone pair) appearing as a shoulder or weak peak on the lower energy side of the C-H region.[1]
- C-O-C Ether Stretch (1100–1130 cm^{-1}): Morpholine contains an ether linkage.[1] This produces a strong, broad band in the fingerprint region.[1] This is the clearest evidence that the morpholine ring is attached and intact.[1]

C. The 3-Chloro Substituent[2]

- Aromatic C-Cl Stretch (1070–1090 cm^{-1}): Chlorobenzenes typically show a band in this region. It may overlap with the C-N or C-O stretches of the morpholine, but it is generally sharp.[1]
- C-H Out-of-Plane Bending (680–900 cm^{-1}):
 - Meta-substituted ring (3-Cl): Look for specific bending patterns (often 3 peaks) characteristic of meta-substitution (690, 780, 880 cm^{-1} ranges).[1]
 - Para/Meta-substituted ring (3'-morpholinomethyl): Depending on the exact position (3' or 4'), this pattern will differ from the mono-substituted precursor.[1]

Experimental Protocol: Validated Characterization Workflow

Objective: Confirm the identity of Lot #X of **3-Chloro-3'-morpholinomethyl benzophenone**.

Reagents & Equipment[1][3]

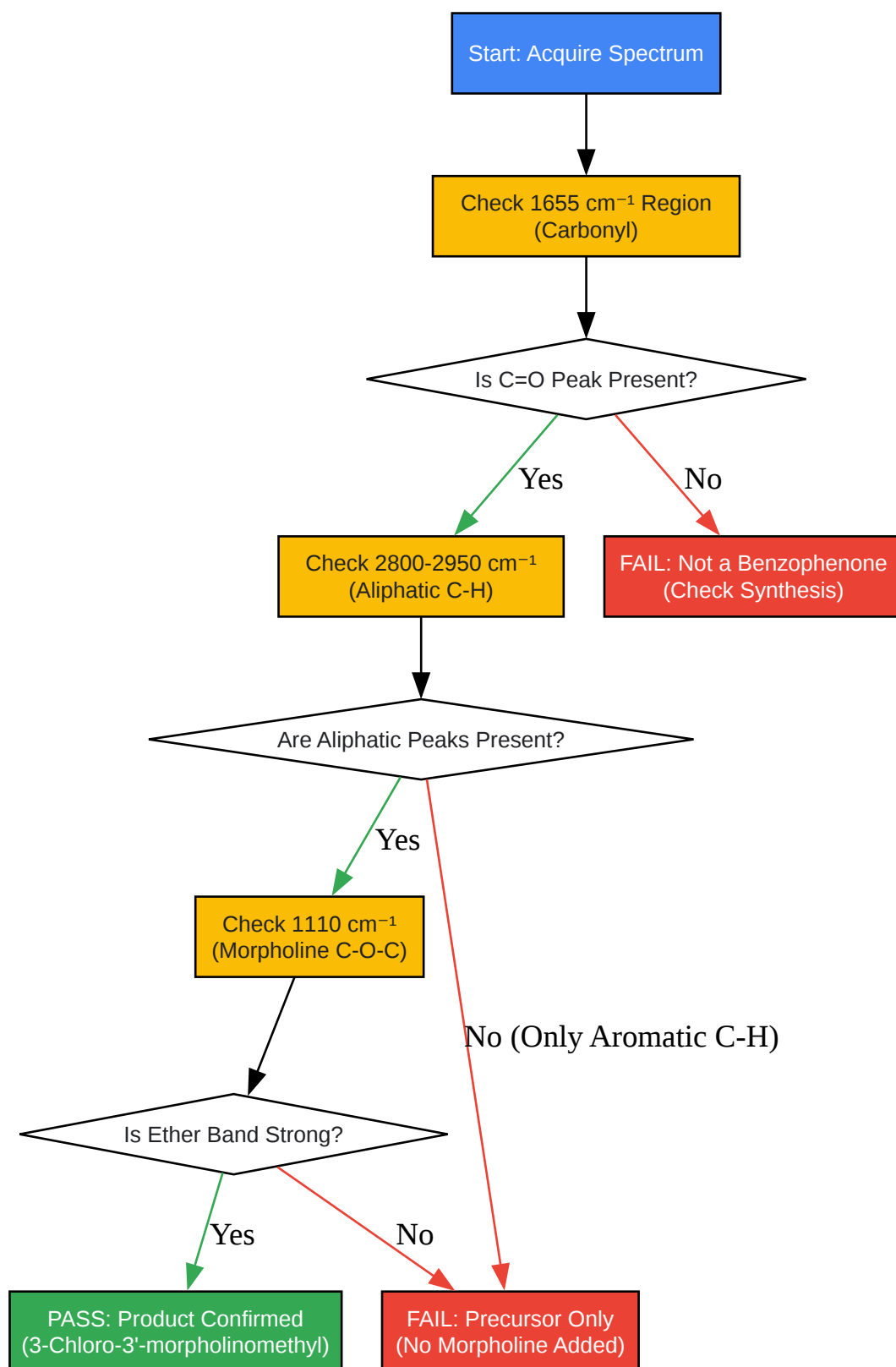
- Sample: ~5 mg of solid product.
- Matrix: Spectroscopic grade KBr powder (dried) OR Diamond ATR Accessory.[1]
- Instrument: FTIR Spectrometer (Resolution 4 cm^{-1} , 32 scans).[1]

Step-by-Step Methodology

- Background Collection:
 - Ensure the ATR crystal is clean (verify with a background scan showing flat baseline).[1]
 - Why? Contamination from previous runs (especially oils or plasticizers) often mimics aliphatic C-H bands, leading to false positives for the morpholine group.[1]
- Sample Preparation (ATR Method):
 - Place 2–5 mg of the solid powder directly onto the diamond crystal.[1]
 - Apply pressure using the anvil until the force gauge reads optimal contact.[1]
 - Why? Poor contact yields a noisy spectrum, obscuring the weak Bohlmann bands.[1]
- Data Acquisition:
 - Scan range: 4000 cm^{-1} to 600 cm^{-1} . [1]
 - Perform 32 scans and average them to improve Signal-to-Noise ratio.
- Data Processing:
 - Apply Baseline Correction (automatic or multipoint).[1]
 - Normalize the C=O peak (approx 1655 cm^{-1}) to 100% absorbance (or 0% transmittance) for easy overlay comparison with the reference standard.

Visualization: Characterization Logic Flow[4]

The following diagram illustrates the decision logic for validating the product using FTIR.



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Caption: Logical decision tree for validating **3-Chloro-3'-morpholinomethyl benzophenone** synthesis via FTIR.

References

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